N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrimidoindole core with various substituents that contribute to its biological properties. The presence of a fluorine atom enhances stability and bioavailability, while the chlorobenzyl group may influence its interaction with biological targets.
Molecular Formula
- C : 27
- H : 23
- F : 1
- N : 4
- O : 2
Molecular Weight
- 454.505 g/mol
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially affecting COX and iNOS activities.
- Receptor Binding : It has been suggested that this compound can selectively bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related pyrimidine derivatives. For example, compounds similar to this compound demonstrated significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound’s structural analogs have shown promising anticancer properties in various studies. For instance, derivatives with similar frameworks were evaluated against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), indicating potential for further development in oncology .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, it was found that certain compounds significantly reduced inflammation markers in animal models. The study reported that compounds with electron-donating groups exhibited enhanced activity against COX enzymes compared to controls .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer effects of pyrimidine derivatives revealed that several compounds inhibited cell proliferation in cancer cell lines. The study highlighted the importance of structural modifications for enhancing bioactivity and selectivity towards cancerous cells .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (μmol) | Target Enzyme/Cell Line |
---|---|---|---|
Celecoxib | Anti-inflammatory | 0.04 ± 0.01 | COX-2 |
Compound A | Anti-inflammatory | 0.04 ± 0.09 | COX-2 |
Compound B | Anticancer | - | HT29 |
Compound C | Antibacterial | - | S. aureus, E. coli |
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-21-9-5-4-8-18(21)14-31-16-30-24-20-12-19(28)10-11-22(20)32(25(24)26(31)34)15-23(33)29-13-17-6-2-1-3-7-17/h1-12,16H,13-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNZSQTUNJVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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